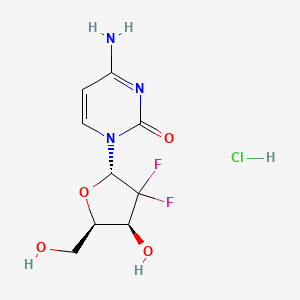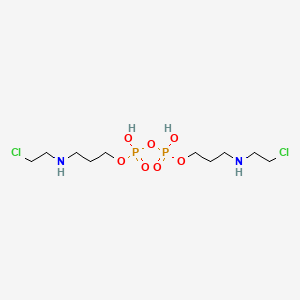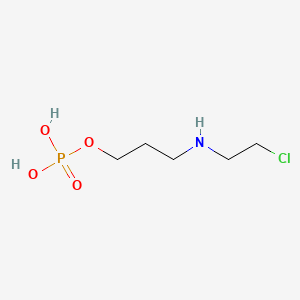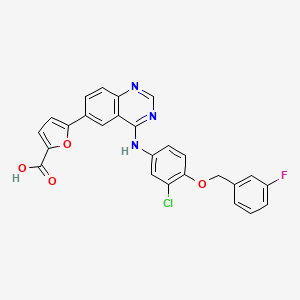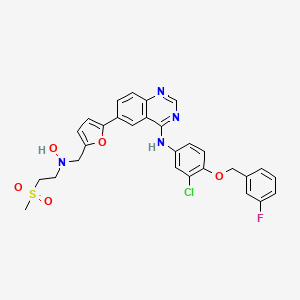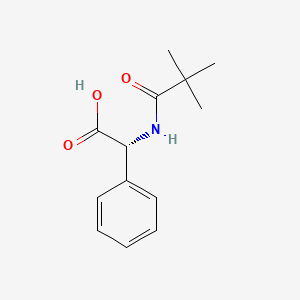
(R)-2-phenyl-2-pivalamidoacetic acid
Descripción general
Descripción
R-2-Phenyl-2-pivalamidoacetic acid, also known as R-PPA, is a novel, non-toxic, non-steroidal, and non-peptide-based small molecule inhibitor of cyclooxygenase-2 (COX-2). It has been demonstrated to have anti-inflammatory, anti-proliferative, and anti-angiogenic properties. R-PPA has been used in a variety of scientific research applications, including cancer research, cardiovascular research, and pharmacological studies.
Aplicaciones Científicas De Investigación
1. Pharmacological Activity
(R)-2-phenyl-2-pivalamidoacetic acid, as part of the racemic phenibut, shows significant pharmacological activity. The R-enantiomer is more potent than its racemic form in various pharmacological tests, particularly in demonstrating antidepressant and antinociceptive effects. The binding affinity of R-phenibut to the GABAB receptor significantly contributes to its pharmacological activity (Dambrova et al., 2008).
2. Chemical Chaperones and ER Stress
Chemical chaperones, such as 4-Phenyl butyric acid, play a role in alleviating endoplasmic reticulum (ER) stress, which is a critical factor in insulin resistance and type 2 diabetes. These compounds enhance the ER's adaptive capacity and exhibit potential as antidiabetic treatments (Özcan et al., 2006).
3. Anticonvulsant Effects
Research into isomeric nonimidazole histamine H3 receptor antagonists, which includes structurally similar compounds to (R)-2-phenyl-2-pivalamidoacetic acid, demonstrates that certain enantiomers show anticonvulsant effects in various animal models. This indicates potential applications in the development of new antiepileptic drugs (Sadek et al., 2016).
4. Anti-Inflammatory and Anti-Platelet Aggregation
Compounds like R-/S-2-(2-hydroxypropanamido) benzoic acid exhibit significant anti-inflammatory and antiplatelet aggregation activities. Modifications in their structure, such as the addition of a trifluoromethyl group, have been shown to enhance these activities, indicating potential therapeutic applications (Rong et al., 2019).
5. Antifungal Activity
Derivatives of 4-R-2-hydroxy-4-oxo-2-butenic acids, which are structurally related to (R)-2-phenyl-2-pivalamidoacetic acid, have shown high antifungal activity. This suggests the potential for developing new antifungal drugs based on this chemical structure (Sobin et al., 2022).
6. C-H Activation in Organic Synthesis
(R)-2-phenyl-2-pivalamidoacetic acid and similar compounds are relevant in organic synthesis, particularly in C-H activation processes. These processes are critical in the formation of complex organic molecules, with applications in pharmaceuticals and materials science (Guo et al., 2015).
7. Anti-Inflammatory Drug Synthesis
Phenyl- and phenoxy-alkanoic acids, structurally akin to (R)-2-phenyl-2-pivalamidoacetic acid, have been synthesized and evaluated for anti-inflammatory activity. These studies contribute to the development of new non-steroidal anti-inflammatory drugs (Drain et al., 1970).
8. Pharmacokinetics and Pharmacodynamics
Understanding the pharmacokinetics and pharmacodynamics of compounds like (R)-2-phenyl-2-pivalamidoacetic acid is crucial in drug development. Studies on similar compounds help in assessing their bioavailability, metabolism, and therapeutic efficacy (Evans, 1996).
Propiedades
IUPAC Name |
(2R)-2-(2,2-dimethylpropanoylamino)-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-13(2,3)12(17)14-10(11(15)16)9-7-5-4-6-8-9/h4-8,10H,1-3H3,(H,14,17)(H,15,16)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMYKMRRCXEIRJ-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC(C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)N[C@H](C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10193614 | |
| Record name | 2-((2,2-Dimethylpropanoyl)amino)-2-phenylacetic acid, (2R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10193614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-phenyl-2-pivalamidoacetic acid | |
CAS RN |
40610-41-1 | |
| Record name | 2-((2,2-Dimethylpropanoyl)amino)-2-phenylacetic acid, (2R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040610411 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-((2,2-Dimethylpropanoyl)amino)-2-phenylacetic acid, (2R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10193614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-((2,2-DIMETHYLPROPANOYL)AMINO)-2-PHENYLACETIC ACID, (2R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G88PE39NQO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate](/img/structure/B601139.png)
